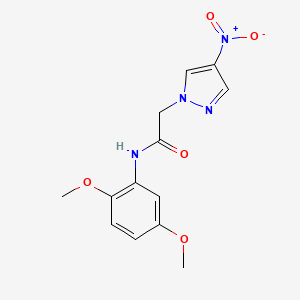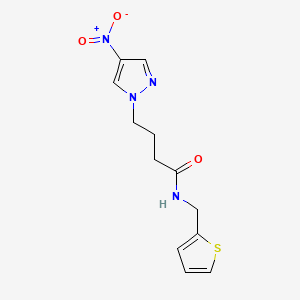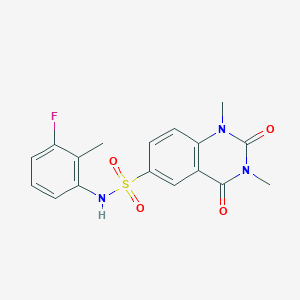![molecular formula C21H26N2O5 B11490288 Ethyl 1-({2'-oxo-1',2',4,7-tetrahydrospiro[1,3-dioxepine-2,3'-indol]-1'-YL}methyl)piperidine-4-carboxylate](/img/structure/B11490288.png)
Ethyl 1-({2'-oxo-1',2',4,7-tetrahydrospiro[1,3-dioxepine-2,3'-indol]-1'-YL}methyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-({2’-oxo-1’,2’,4,7-tetrahydrospiro[1,3-dioxepine-2,3’-indol]-1’-YL}methyl)piperidine-4-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include an indole moiety, a piperidine ring, and a dioxepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-({2’-oxo-1’,2’,4,7-tetrahydrospiro[1,3-dioxepine-2,3’-indol]-1’-YL}methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the spirocyclic structure through cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the structure, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Die einzigartige Struktur der Verbindung kann es ihr ermöglichen, mit biologischen Zielstrukturen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Medizin: Seine potenziellen pharmakologischen Eigenschaften könnten für therapeutische Anwendungen untersucht werden.
Industrie: Die Verbindung könnte bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl 1-({2’-oxo-1’,2’,4,7-tetrahydrospiro[1,3-dioxepine-2,3’-indol]-1’-YL}methyl)piperidine-4-carboxylate hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Der Indol-Rest kann es ihm ermöglichen, an bestimmte Rezeptoren oder Enzyme zu binden und deren Aktivität zu modulieren. Der Piperidin-Ring könnte ebenfalls eine Rolle bei seiner Bindungsaffinität und Spezifität spielen. Weitere Forschung ist erforderlich, um die genauen beteiligten Pfade aufzuklären.
Ähnliche Verbindungen:
Ethyl 4-oxo-1-piperidinecarboxylate: Diese Verbindung enthält die Piperidin- und Ethylestergruppen, jedoch fehlt die spirocyclische Struktur und der Indol-Rest.
1’-ethyl-6’-oxo-1’,2’,5’,6’-tetrahydrospiro[cyclopentan-1,4’-pyrazolo[3,4-b]pyridine]-5’-carbonitrile: Diese Verbindung weist eine ähnliche spirocyclische Struktur auf, jedoch mit anderen funktionellen Gruppen.
Einzigartigkeit: Ethyl 1-({2’-oxo-1’,2’,4,7-tetrahydrospiro[1,3-dioxepine-2,3’-indol]-1’-YL}methyl)piperidine-4-carboxylate ist einzigartig durch seine Kombination aus einem Indol-Rest, einem Piperidin-Ring und einem Dioxepin-Ring.
Wirkmechanismus
The mechanism of action of Ethyl 1-({2’-oxo-1’,2’,4,7-tetrahydrospiro[1,3-dioxepine-2,3’-indol]-1’-YL}methyl)piperidine-4-carboxylate would depend on its specific interactions with molecular targets. The indole moiety may allow it to bind to certain receptors or enzymes, modulating their activity. The piperidine ring could also play a role in its binding affinity and specificity. Further research is needed to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-oxo-1-piperidinecarboxylate: This compound shares the piperidine and ethyl ester groups but lacks the spirocyclic structure and indole moiety.
1’-ethyl-6’-oxo-1’,2’,5’,6’-tetrahydrospiro[cyclopentane-1,4’-pyrazolo[3,4-b]pyridine]-5’-carbonitrile: This compound has a similar spirocyclic structure but features different functional groups.
Uniqueness: Ethyl 1-({2’-oxo-1’,2’,4,7-tetrahydrospiro[1,3-dioxepine-2,3’-indol]-1’-YL}methyl)piperidine-4-carboxylate is unique due to its combination of an indole moiety, a piperidine ring, and a dioxepine ring
Eigenschaften
Molekularformel |
C21H26N2O5 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
ethyl 1-[(2'-oxospiro[4,7-dihydro-1,3-dioxepine-2,3'-indole]-1'-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H26N2O5/c1-2-26-19(24)16-9-11-22(12-10-16)15-23-18-8-4-3-7-17(18)21(20(23)25)27-13-5-6-14-28-21/h3-8,16H,2,9-15H2,1H3 |
InChI-Schlüssel |
IHXDICLLNSDMSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)OCC=CCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide](/img/structure/B11490213.png)
![4-amino-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11490221.png)
![2-[(6-bromonaphthalen-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11490231.png)



![ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11490251.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11490260.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11490267.png)
![N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B11490271.png)
![5-(1-adamantyl)-N-{4-[(1-adamantylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B11490275.png)

![2-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B11490286.png)
